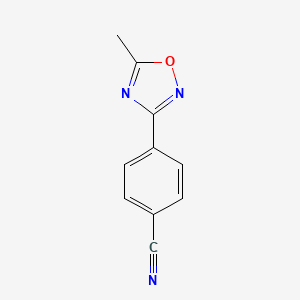
4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzonitrile: is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzonitrile derivatives with amidoximes under specific conditions. For instance, the reaction of 4-cyanobenzaldehyde with methylamidoxime in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amine or aldehyde groups.
Substitution: Substituted derivatives with various functional groups replacing the nitrile group.
Applications De Recherche Scientifique
Chemistry: 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzonitrile is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Medicine: The compound has shown promise in medicinal chemistry as a potential lead compound for the development of drugs targeting specific enzymes or receptors. Its structural features allow for modifications that can enhance its pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 3-R-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)furazan
Comparison: Compared to similar compounds, 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzonitrile exhibits unique properties due to the presence of the benzonitrile group. This group enhances its reactivity and allows for further functionalization, making it more versatile in various applications .
Propriétés
Numéro CAS |
200880-45-1 |
|---|---|
Formule moléculaire |
C10H7N3O |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
4-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile |
InChI |
InChI=1S/C10H7N3O/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9/h2-5H,1H3 |
Clé InChI |
DILHKCVXZZTARQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NO1)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


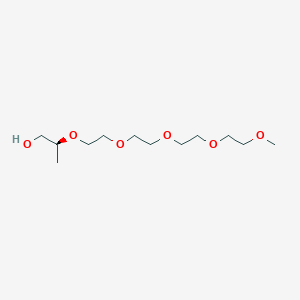

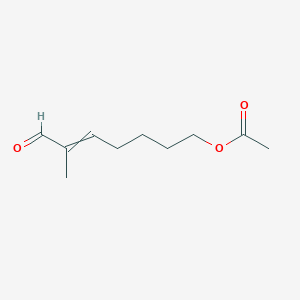
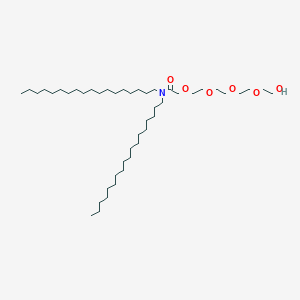
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid](/img/structure/B12576680.png)
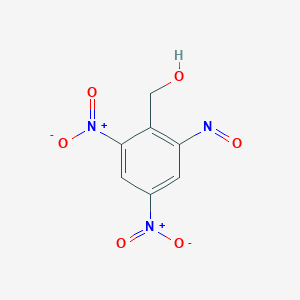
![8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile](/img/structure/B12576686.png)

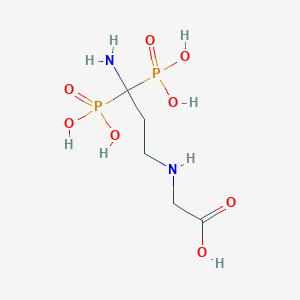
![2-Phenyl-4-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)quinoline](/img/structure/B12576715.png)


![Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12576737.png)
![Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]-](/img/structure/B12576740.png)
